An In-depth Technical Guide to the Chemical Properties of 2,7-Naphthyridin-1-amine
An In-depth Technical Guide to the Chemical Properties of 2,7-Naphthyridin-1-amine
Authored by a Senior Application Scientist
Introduction: The Strategic Importance of the 2,7-Naphthyridine Scaffold
The 2,7-naphthyridine framework, a class of pyridopyridines, represents a privileged scaffold in medicinal chemistry and materials science.[1] Its rigid, planar structure and the presence of two nitrogen atoms offer unique opportunities for hydrogen bonding and metal coordination, making it an attractive core for designing molecules with specific biological activities.[1] Among its derivatives, 2,7-Naphthyridin-1-amine stands out as a versatile building block, with the amino group at the 1-position significantly influencing the electronic properties and reactivity of the entire ring system. This guide provides a comprehensive overview of the chemical properties of 2,7-Naphthyridin-1-amine, offering insights into its synthesis, reactivity, and potential applications for researchers and drug development professionals.
Physicochemical and Spectroscopic Profile
A thorough understanding of the physicochemical properties of 2,7-Naphthyridin-1-amine is fundamental for its application in synthetic and medicinal chemistry. While experimental data for the parent compound is not extensively published, a combination of predicted values and analysis of related derivatives provides a robust profile.
Table 1: Physicochemical Properties of 2,7-Naphthyridin-1-amine
| Property | Value | Source |
| Molecular Formula | C₈H₇N₃ | [2] |
| Molecular Weight | 145.16 g/mol | [2] |
| Appearance | White powder (predicted) | [3] |
| Boiling Point | 363.672 °C at 760 mmHg (Predicted) | [2] |
| Density | 1.293 g/cm³ (Predicted) | [2] |
| pKa | 5.54 ± 0.30 (Predicted) | [2] |
| Storage Temperature | 2-8°C (protect from light) | [2] |
Spectroscopic Characterization:
The structural elucidation of 2,7-Naphthyridin-1-amine and its derivatives relies heavily on modern spectroscopic techniques.
-
¹H NMR Spectroscopy: The proton NMR spectrum of 2,7-Naphthyridin-1-amine is expected to exhibit distinct signals for the aromatic protons, with their chemical shifts influenced by the electron-donating amino group and the electron-withdrawing nitrogen atoms in the rings. Based on data from substituted 2,7-naphthyridines, the aromatic protons would likely appear in the range of δ 7.0-9.0 ppm.[4][5] The protons of the amino group would present as a broad singlet, the position of which is dependent on the solvent and concentration.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum provides valuable information about the carbon framework. The chemical shifts of the carbon atoms in the 2,7-naphthyridine ring are influenced by the nitrogen atoms and the amino substituent.[4][6] A method for calculating the chemical shifts for both ¹H and ¹³C NMR spectra of substituted 2,7-naphthyridine derivatives has been developed, which can be a useful tool for predicting the spectra of the parent amine.
-
Infrared (IR) Spectroscopy: The IR spectrum of 2,7-Naphthyridin-1-amine is characterized by specific vibrational frequencies. Key expected absorptions include N-H stretching vibrations for the primary amine, typically appearing as two bands in the 3400-3250 cm⁻¹ region.[7] The N-H bending vibration is expected around 1650-1580 cm⁻¹.[7] The C-N stretching of the aromatic amine would likely be observed in the 1335-1250 cm⁻¹ range.[7]
-
Mass Spectrometry (MS): The mass spectrum of 2,7-Naphthyridin-1-amine would show a molecular ion peak (M+) corresponding to its molecular weight. Fragmentation patterns of the 2,7-naphthyridine core often involve the loss of HCN. The initial fragmentation for derivatives primarily occurs at the substituent level.
Synthesis of the 2,7-Naphthyridin-1-amine Core
The synthesis of the 2,7-naphthyridine scaffold can be achieved through various strategies, often involving the cyclization of pyridine derivatives. A common approach to introduce the 1-amino functionality involves the nucleophilic substitution of a suitable leaving group, such as a halogen, on a pre-formed 2,7-naphthyridine ring.
Illustrative Synthetic Protocol: Synthesis of a 1-Amino-2,7-naphthyridine Derivative
The following protocol is adapted from the synthesis of related 1-amino-3-chloro-2,7-naphthyridines and illustrates a general strategy.[5]
Step 1: Formation of the Dichloro-2,7-naphthyridine Intermediate The synthesis often starts from a suitably substituted pyridine derivative which undergoes cyclization to form the naphthyridine core. For instance, 7-alkyl-1,3-dichloro-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carbonitriles can serve as versatile starting materials.[5]
Step 2: Regioselective Amination The dichloro intermediate is then subjected to a regioselective nucleophilic aromatic substitution with an amine. The choice of amine and reaction conditions dictates which chlorine atom is displaced.
-
Reagents: 7-Alkyl-1,3-dichloro-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carbonitrile, cyclic amine (e.g., pyrrolidine, piperidine), absolute ethanol.
-
Procedure:
-
Dissolve the dichloro-2,7-naphthyridine derivative in absolute ethanol.
-
Add the cyclic amine to the solution.
-
Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).
-
Upon completion, the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography or recrystallization to yield the 7-alkyl-1-amino-3-chloro-5,6,7,8-tetrahydro-2,7-naphthyridine.[5]
-
Caption: General synthetic workflow for 1-amino-2,7-naphthyridine derivatives.
Chemical Reactivity: A Tale of Two Rings
The reactivity of 2,7-Naphthyridin-1-amine is governed by the interplay of the electron-donating amino group and the electron-deficient nature of the two pyridine rings. This duality allows for a rich and diverse range of chemical transformations.
Nucleophilic Aromatic Substitution (SNAr): A Dominant Reaction Pathway
The 2,7-naphthyridine nucleus is susceptible to nucleophilic attack, particularly when activated by electron-withdrawing groups or when a good leaving group is present. The amino group at the 1-position can further modulate this reactivity. Halogenated 2,7-naphthyridines readily undergo SNAr reactions with various nucleophiles, including amines and alkoxides.[8][9]
The Smiles Rearrangement: An Intramolecular Journey
A fascinating and synthetically useful reaction observed in the 2,7-naphthyridine series is the Smiles rearrangement. This intramolecular nucleophilic aromatic substitution has been utilized for the synthesis of 1-amino-3-oxo-2,7-naphthyridines from 1-amino-3-[(2-hydroxyethyl)thio]-2,7-naphthyridines.[5] This rearrangement offers a regioselective route to valuable oxo-naphthyridine derivatives.[5]
Caption: Simplified mechanism of the Smiles rearrangement in the 2,7-naphthyridine series.
Electrophilic Substitution: A More Challenging Endeavor
Direct electrophilic substitution on the 2,7-naphthyridine ring is generally difficult due to the deactivating effect of the ring nitrogens. However, the presence of the activating amino group at the 1-position could potentially facilitate electrophilic attack on the carbocyclic part of the molecule, although this is less commonly reported than nucleophilic substitutions.[10]
Metal-Catalyzed Cross-Coupling Reactions: Forging New Bonds
Modern synthetic chemistry heavily relies on metal-catalyzed cross-coupling reactions to construct complex molecular architectures. Halogenated 2,7-naphthyridines have been successfully employed in cobalt-catalyzed cross-coupling reactions with Grignard reagents and organozinc compounds, allowing for the introduction of various alkyl and aryl substituents.[9] Palladium-catalyzed reactions such as the Buchwald-Hartwig amination are also viable for introducing amino groups onto the naphthyridine scaffold.[8] These methods provide powerful tools for the derivatization of 2,7-Naphthyridin-1-amine.
Applications in Drug Discovery and Beyond
The 2,7-naphthyridine scaffold is a cornerstone in the development of novel therapeutic agents due to its wide spectrum of biological activities. Derivatives of 2,7-naphthyridine have demonstrated antimicrobial, antitumor, analgesic, and anticonvulsant effects.
Antimicrobial Agents:
Certain 2,7-naphthyridine derivatives have shown selective antimicrobial activity, particularly against Staphylococcus aureus.[11] The mechanism of action for some of these compounds is believed to involve the inhibition of bacterial DNA gyrase, an essential enzyme for DNA replication.[11]
Caption: Mechanism of action for some antimicrobial 2,7-naphthyridine derivatives.
Antitumor Activity:
2,7-Naphthyridin-1-amine and its derivatives have been investigated for their cytotoxic and antitumor properties.[7] Some compounds have been shown to inhibit the growth of cancer cells and induce apoptosis by interfering with protein synthesis.[7]
Enzyme Inhibition:
The rigid structure of the 2,7-naphthyridine core makes it an ideal template for designing enzyme inhibitors. Derivatives have been developed as potent and highly specific inhibitors of phosphodiesterase 5 (PDE5), an important target for the treatment of erectile dysfunction.[12]
Conclusion
2,7-Naphthyridin-1-amine is a molecule of significant interest, possessing a rich chemical landscape and a broad range of potential applications. Its synthesis, reactivity, and biological activity are areas of active research. This guide has provided a detailed overview of its chemical properties, highlighting the interplay between its structure and function. As our understanding of this versatile scaffold continues to grow, so too will its impact on the fields of medicinal chemistry and materials science.
References
-
Sirakanyan, S. N., Spinelli, D., Geronikaki, A., Zuppiroli, L., Zuppiroli, R., Kartsev, V. G., Hakobyan, E. K., Yegoryan, H. A., & Hovakimyan, A. A. (2022). Synthesis of 1-Amino-3-oxo-2,7-naphthyridines via Smiles Rearrangement: A New Approach in the Field of Chemistry of Heterocyclic Compounds. Molecules, 27(11), 3459. [Link]
-
Sirakanyan, S. N., Spinelli, D., Geronikaki, A., Zuppiroli, L., Zuppiroli, R., Kartsev, V. G., Hakobyan, E. K., Yegoryan, H. A., & Hovakimyan, A. A. (2024). Synthesis and Rearrangement of New 1,3-Diamino-2,7-naphthyridines and 1-Amino-3-oxo-2,7-naphthyridines. International Journal of Molecular Sciences, 25(22), 11977. [Link]
-
Sirakanyan, S. N., Spinelli, D., Geronikaki, A., Zuppiroli, L., Zuppiroli, R., Kartsev, V. G., Hakobyan, E. K., Yegoryan, H. A., & Hovakimyan, A. A. (2024). Synthesis and Rearrangement of New 1,3-Diamino-2,7-naphthyridines and 1-Amino-3-oxo-2,7-naphthyridines. National Institutes of Health. [Link]
-
Wójcicka, A. (2021). Synthesis and Biological Activity of 2,7-Naphthyridine Derivatives: An Overview. Current Organic Chemistry, 25(22), 2740-2764. [Link]
-
LookChem. (n.d.). [13][14]NAPHTHYRIDIN-1-YLAMINE. Retrieved January 4, 2026, from [Link]
-
Sirakanyan, S. N., et al. (2024). Synthesis and Rearrangement of New 1,3-Diamino-2,7-naphthyridines and 1-Amino-3-oxo-2,7-naphthyridines. PubMed. [Link]
-
Sirakanyan, S. N., et al. (2022). Synthesis of 1-amino-3-oxo-2,7-naphthyridines 4. ResearchGate. [Link]
-
Płoszaj, T., et al. (2025). Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties. MDPI. [Link]
-
Klatt, T., et al. (2017). Preparation of Polyfunctional Naphthyridines by Cobalt-Catalyzed Cross-Couplings of Halogenated Naphthyridines with Magnesium and Zinc Organometallics. National Institutes of Health. [Link]
-
PubChem. (n.d.). 1H-2,7-naphthyridin-2-id-1-amine. Retrieved January 4, 2026, from [Link]
-
Reddy, G. V., et al. (2017). Abnormal N-Heterocyclic Carbene Based Nickel Complex for Catalytic Reduction of Nitroarenes - Supporting Information. Royal Society of Chemistry. [Link]
-
LookChem. (n.d.). [13][14]NAPHTHYRIDIN-1-YLAMINE. Retrieved January 4, 2026, from [Link]
-
Ukai, K., et al. (2005). 1,7- and 2,7-naphthyridine derivatives as potent and highly specific PDE5 inhibitors. Bioorganic & Medicinal Chemistry Letters, 15(15), 3535-3539. [Link]
-
CUCU, R. I. (2008). Spectral Characteristics of 2,7-Naphthyridines. MDPI. [Link]
-
Ukai, K., et al. (2005). 1,7- and 2,7-naphthyridine derivatives as potent and highly specific PDE5 inhibitors. ScienceDirect. [Link]
-
Sirakanyan, S. N., et al. (2022). Synthesis of 1-Amino-3-oxo-2,7-naphthyridines via Smiles Rearrangement: A New Approach in the Field of Chemistry of Heterocyclic Compounds. National Institutes of Health. [Link]
-
Płoszaj, T., et al. (2025). Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties. National Institutes of Health. [Link]
-
Podgórski, R., et al. (2018). Thermal and photoluminescence analysis of a methacrylic diester derivative of naphthalene-2,7-diol. ResearchGate. [Link]
-
LibreTexts Chemistry. (n.d.). Electrophilic Substitution at Nitrogen. Retrieved January 4, 2026, from [Link]
-
El-Faham, A., et al. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. National Institutes of Health. [Link]
-
PubChemLite. (n.d.). 2,7-naphthyridin-1-amine (C8H7N3). Retrieved January 4, 2026, from [Link]
-
CUCU, R. I. (2008). Spectral Characteristics of 2,7-Naphthyridines. MDPI. [Link]
-
Chemical Safety. (n.d.). 2,7-naphthyridin-1-amine. Retrieved January 4, 2026, from [Link]
Sources
- 1. rsc.org [rsc.org]
- 2. Cas 27225-00-9,[2,7]NAPHTHYRIDIN-1-YLAMINE | lookchem [lookchem.com]
- 3. 2,7-Naphthyridin-1-amine, CasNo.27225-00-9 Baoji Guokang Healthchem co.,ltd China (Mainland) [gkhsc.lookchem.com]
- 4. Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Rearrangement of New 1,3-Diamino-2,7-naphthyridines and 1-Amino-3-oxo-2,7-naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Preparation of Polyfunctional Naphthyridines by Cobalt-Catalyzed Cross-Couplings of Halogenated Naphthyridines with Magnesium and Zinc Organometallics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. idc-online.com [idc-online.com]
- 11. PubChemLite - 2,7-naphthyridin-1-amine (C8H7N3) [pubchemlite.lcsb.uni.lu]
- 12. 1H-2,7-naphthyridin-2-id-1-amine | C8H8N3- | CID 12884784 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. scispace.com [scispace.com]
